Maesopsin

Catalog No.
S534375
CAS No.
5989-16-2
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maesopsin

CAS Number

5989-16-2

Product Name

Maesopsin

IUPAC Name

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2

InChI Key

LOFYFDPXORJJEE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Maesopsin

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

The exact mass of the compound Maesopsin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]. However, this does not mean our product can be used or applied in the same or a similar way.

Maesopsin is a highly specialized auronol-type flavonoid characterized by a distinctive five-membered heterocyclic benzofuranone ring (2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one)[1]. As an aglycone, it presents as a high-purity (>98%) solid that requires specific handling, including dissolution in anhydrous DMSO (up to 34.69 mM) with sonication, and strict low-temperature storage (-20°C to -80°C) to maintain structural stability[1]. Its unique carbon skeleton reorganization distinguishes it from standard six-membered ring flavonoids, establishing it as a critical procurement target for specialized neuroprotective assay development, anti-leukemic screening, and as a direct precursor for synthesizing methylated derivatives like marsupsin [2].

Substituting maesopsin with common flavonoids like quercetin or its own glycosylated derivatives (e.g., maesopsin 4-O-β-D-glucoside) fundamentally alters assay reproducibility and target engagement[1]. The aglycone form of maesopsin possesses the specific lipophilicity and membrane permeability required for intracellular enzyme inhibition (such as MAO-B and AChE) and direct receptor docking [2]. In contrast, glycosylated analogs exhibit altered solubility profiles and steric hindrance that prevent accurate baseline measurements in neurodegenerative and oncological models[1]. Furthermore, attempting to use crude Hoveniae Lignum or Alphitonia extracts introduces unacceptable batch-to-batch variability, necessitating the procurement of the >98% pure aglycone for reproducible high-throughput screening, structure-activity relationship (SAR) studies, and direct chemical functionalization [2].

Multi-Target Enzyme Inhibition for Neurodegenerative Assays

Maesopsin exhibits quantitative multi-target inhibition crucial for neurodegenerative disease modeling. It demonstrates an IC50 of 10.42 µM against acetylcholinesterase (AChE) and 14.97 µM against monoamine oxidase B (MAO-B)[1]. Compared to standard broad-spectrum phenolic extracts which lack quantified multi-target metrics, highly pure maesopsin allows for precise, reproducible dosing in dual-pathway neuroprotective assays [1].

Evidence DimensionEnzyme inhibitory concentration (IC50)
Target Compound DataAChE IC50 = 10.42 µM; MAO-B IC50 = 14.97 µM
Comparator Or BaselineUncharacterized crude phenolic extracts (variable/undefined IC50)
Quantified DifferenceDefined low-micromolar multi-target inhibition vs. undefined baseline
ConditionsIn vitro isolated enzyme inhibition assays

Buyers requiring a dual-action inhibitor for neurodegenerative screening should select pure maesopsin to ensure reproducible, concentration-dependent assay responses.

Direct Target Engagement in Melanoma Models vs. Standard Chemotherapeutics

In molecular docking studies against the melanoma protein 5IXB, maesopsin demonstrates superior binding residue alignment compared to standard clinical baselines [1]. Maesopsin achieves 100% amino acid residue interaction similarity with the native ligand, whereas the comparator drugs dacarbazine and cisplatin achieve only 66.7% and 33.3% similarity, respectively[1]. This structural complementarity makes maesopsin a superior scaffold for developing targeted anti-melanoma agents.

Evidence DimensionAmino acid residue interaction similarity (Protein 5IXB)
Target Compound Data100% similarity to native ligand
Comparator Or BaselineDacarbazine (66.7%) and Cisplatin (33.3%)
Quantified Difference33.3% to 66.7% higher interaction similarity
ConditionsIn silico molecular docking against melanoma protein 5IXB

Procuring maesopsin provides a structurally validated starting point for anti-melanoma drug design that outperforms standard legacy chemotherapeutics in target pocket alignment.

Structural Suitability for Selective Etherification

Maesopsin serves as the essential aglycone precursor for synthesizing specific methylated derivatives like marsupsin (maesopsin mono methyl ether) [1]. Controlled etherification of the maesopsin core allows for precise structural modifications that are not possible when starting from heavily glycosylated analogs (e.g., maesopsin 4-O-glucoside), where the bulky sugar moieties sterically hinder selective functionalization and require complex, yield-reducing deprotection steps [1].

Evidence DimensionSynthetic accessibility for etherification
Target Compound DataDirect controlled etherification of the aglycone core
Comparator Or BaselineGlycosylated maesopsin analogs
Quantified DifferenceAvoidance of multi-step deprotection and steric hindrance
ConditionsChemical synthesis of marsupsin (mono methyl ether)

Chemists synthesizing auronol derivatives must procure the aglycone maesopsin to ensure efficient, direct functionalization without the overhead of removing glycosyl groups.

Biocatalytic Synthesis Efficiency vs. De Novo Heterologous Production

Procuring pure maesopsin bypasses the significant bottlenecks associated with heterologous biosynthesis. When utilizing engineered chalcone isomerase (CHI) for direct conversion, the biotransformation of the precursor (+)-aromadendrin yields only a 38.1% conversion rate to maesopsin [1]. For industrial or advanced laboratory workflows requiring high-purity auronols, direct procurement of isolated maesopsin eliminates this 61.9% material loss and the associated bioprocessing overhead [1].

Evidence DimensionYield of pure compound
Target Compound Data100% availability via direct procurement (>98% purity)
Comparator Or BaselineDe novo heterologous biosynthesis from (+)-aromadendrin (38.1% conversion)
Quantified DifferenceElimination of 61.9% bioconversion loss
ConditionsCHI-mediated biotransformation in engineered bacterial cultures

Direct procurement of maesopsin is vastly more efficient for downstream synthesis than attempting in-house biocatalytic conversion from precursor flavonoids.

Scaffold for Anti-Melanoma Drug Discovery

Driven by its 100% amino acid residue interaction similarity with the 5IXB protein native ligand, maesopsin is a highly effective starting scaffold for developing targeted anti-melanoma therapeutics[1]. It should be selected over standard chemotherapeutics like dacarbazine in early-stage structural optimization and SAR studies [1].

Dual-Target Neuroprotective Assay Development

Because of its quantified low-micromolar inhibition of both AChE (IC50 10.42 µM) and MAO-B (IC50 14.97 µM), maesopsin is highly suited for neurodegenerative disease models[2]. It provides a reliable, reproducible baseline for testing multi-target inhibitors in Alzheimer's and Parkinson's disease research [2].

Precursor for Auronol Derivative Synthesis

Maesopsin is the required procurement choice for the chemical synthesis of marsupsin and other methylated auronols [3]. Procuring the >98% pure aglycone bypasses the low-yield (38.1%) bottlenecks of heterologous biosynthesis and the steric complications of using glycosylated plant extracts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 Da

Monoisotopic Mass

288.06338810 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]

Dates

Last modified: 04-14-2024
1: Pozzesi N, Pierangeli S, Vacca C, Falchi L, Pettorossi V, Martelli MP, Thuy TT, Ninh PT, Liberati AM, Riccardi C, Sung TV, Delfino DV. Maesopsin 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia. J Chemother. 2011 Jun;23(3):150-7. PubMed PMID: 21742584.
2: Thuy TT, Thien DD, Quang Hung T, Tam NT, Anh NTH, Nga NT, Cuc NT, Mai LP, Van Sung T, Delfino DV, Thao DT. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep. Asian Pac J Trop Med. 2016 Apr;9(4):351-356. doi: 10.1016/j.apjtm.2016.03.012. Epub 2016 Mar 10. PubMed PMID: 27086153.
3: Boucherle B, Peuchmaur M, Boumendjel A, Haudecoeur R. Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. Phytochemistry. 2017 Oct;142:92-111. doi: 10.1016/j.phytochem.2017.06.017. Review. PubMed PMID: 28704688.
4: Chao R, Zhang Y, Yang P, Liu W. [Determination of maesopsin in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC]. Zhongguo Zhong Yao Za Zhi. 1997 Apr;22(4):233-4, 255. Chinese. PubMed PMID: 10743217.
5: Li XC, Cai L, Wu CD. Antimicrobial compounds from Ceanothus americanus against oral pathogens. Phytochemistry. 1997 Sep;46(1):97-102. PubMed PMID: 9276981.
6: Yoshikawa K, Eiko K, Mimura N, Kondo Y, Arihara S. Hovetrichosides C-G, five new glycosides of two auronols, two neolignans, and a phenylpropanoid from the bark of Hovenia trichocarea. J Nat Prod. 1998 Jun 26;61(6):786-90. PubMed PMID: 9644065.
7: Muhammad D, Lalun N, Bobichon H, Le Magrex Debar E, Gangloff SC, Nour M, Voutquenne-Nazabadioko L. Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity. Phytochemistry. 2017 Sep;141:121-130. doi: 10.1016/j.phytochem.2017.05.018. PubMed PMID: 28614728.
8: Braune A, Engst W, Elsinghorst PW, Furtmann N, Bajorath J, Gütschow M, Blaut M. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols. J Bacteriol. 2016 Oct 7;198(21):2965-2974. Print 2016 Nov 1. PubMed PMID: 27551015; PubMed Central PMCID: PMC5055601.
9: Dang DT, Eriste E, Liepinsh E, Trinh TT, Erlandsson-Harris H, Sillard R, Larsson P. A novel anti-inflammatory compound, artonkin-4'-O-glucoside, from the leaves of Artocarpus tonkinensis suppresses experimentally induced arthritis. Scand J Immunol. 2009 Feb;69(2):110-8. doi: 10.1111/j.1365-3083.2008.02205.x. PubMed PMID: 19170963.
10: Wang YF, Cao JX, Efferth T, Lai GF, Luo SD. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Chem Biodivers. 2006 Jun;3(6):646-53. PubMed PMID: 17193298.
11: Farag SF, Kimura Y, Ito H, Takayasu J, Tokuda H, Hatano T. New isoflavone glycosides from Iris spuria L. (Calizona) cultivated in Egypt. J Nat Med. 2009 Jan;63(1):91-5. doi: 10.1007/s11418-008-0291-7. Epub 2008 Sep 13. PubMed PMID: 18791667.
12: Thuy TT, Kamperdick C, Ninh PT, Lien TP, Thao TT, Sung TV. Immunosuppressive auronol glycosides from Artocarpus tonkinensis. Pharmazie. 2004 Apr;59(4):297-300. PubMed PMID: 15125577.
13: Diep Thi Lan P, Nguydna QV, Vu VC, Le TN, Nguyena TH, Phama TH, Chau VM, Pham VC. Synthesis of auronol derivatives and their immunostimulating activity. Nat Prod Commun. 2015 Apr;10(4):591-4. PubMed PMID: 25973484.
14: Krenn L, Presser A, Pradhan R, Bahr B, Paper DH, Mayer KK, Kopp B. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi. J Nat Prod. 2003 Aug;66(8):1107-9. PubMed PMID: 12932135.
15: An RB, Park EJ, Jeong GS, Sohn DH, Kim YC. Cytoprotective constituent of Hoveniae Lignum on both Hep G2 cells and rat primary hepatocytes. Arch Pharm Res. 2007 Jun;30(6):674-7. PubMed PMID: 17679542.
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